molecular formula C6H6N4S B1404623 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile CAS No. 160457-21-6

4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile

Cat. No. B1404623
CAS RN: 160457-21-6
M. Wt: 166.21 g/mol
InChI Key: XHEDRVBBYBMMNI-UHFFFAOYSA-N
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Description

“4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile” is a compound that has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . It has been shown to inhibit iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells .


Synthesis Analysis

The synthesis of pyrimidine-5-carbonitrile derivatives involves a series of chemical reactions. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The synthesis of such heterocyclic systems is often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile” can be represented by the formula C6H6N4 . The compound has a molecular weight of 134.14 .


Chemical Reactions Analysis

The chemical reactions involving “4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile” are complex and involve multiple steps. For example, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile” include a melting point of approximately 230–232 °C . The IR spectrum of the compound shows bands at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C) .

Scientific Research Applications

Anti-inflammatory Agents

Pyrimidine derivatives, including 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile, have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Metal Complex Synthesis

The compound has been utilized in the synthesis and characterization of metal complexes with divalent metal ions such as zinc (II), cadmium (II), lead (II), mercury (II), and phenylmercury (II) . These complexes have varied stoichiometries and are characterized by their bonding through the sulfur atom of the pyrimidine derivative, which could be of interest in materials science and coordination chemistry.

Anticancer Research

Pyrimidine-5-carbonitrile derivatives are being designed as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) . This receptor is implicated in various cancers, and the inhibition of EGFR signaling pathways can lead to the suppression of tumor growth and proliferation.

Corrosion Inhibition

In the field of industrial chemistry, pyrimidine derivatives are investigated for their role as corrosion inhibitors. The structural similarity of 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile to other pyrimidine compounds suggests its potential application in protecting metals from corrosion, which is crucial for extending the life of metal structures and components .

Structure-Activity Relationships (SAR)

The study of SARs is vital in medicinal chemistry as it helps in understanding the relationship between the chemical structure of a compound and its biological activity. Pyrimidines, due to their diverse biological activities, are often subjects of SAR studies to develop more potent and less toxic pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of the compound 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile affects the EGFR tyrosine kinase inhibitor resistance pathway . By inhibiting EGFR, it prevents the activation of PI3K-AKT signaling pathway, which is involved in cell survival and proliferation . The compound also affects the RAS/RAF/MEK/ERK pathway, which is involved in cell cycle regulation .

Result of Action

The action of 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile results in the arrest of the cell cycle at the G2/M phase and induces significant apoptotic effects in certain cancer cells . Additionally, the compound upregulates the level of caspase-3, a key enzyme in the execution-phase of cell apoptosis .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

4-amino-6-methyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-3-4(2-7)5(8)10-6(11)9-3/h1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEDRVBBYBMMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=S)N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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